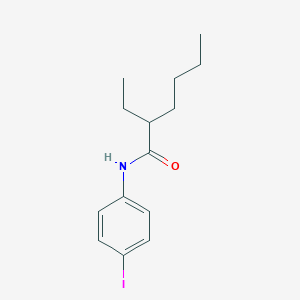
2-ethyl-N-(4-iodophenyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(4-iodophenyl)hexanamide, also known as RWJ-51204, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-ethyl-N-(4-iodophenyl)hexanamide involves its ability to selectively inhibit the activity of certain proteins in the body. Specifically, this compound has been found to inhibit the activity of PDE4, which is involved in the regulation of inflammatory responses. By inhibiting this protein, 2-ethyl-N-(4-iodophenyl)hexanamide may be able to reduce inflammation in the body.
Biochemical and Physiological Effects:
2-ethyl-N-(4-iodophenyl)hexanamide has been found to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 2-ethyl-N-(4-iodophenyl)hexanamide has been found to have analgesic effects, meaning it may be able to reduce pain in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethyl-N-(4-iodophenyl)hexanamide in lab experiments is its selectivity for certain proteins in the body. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using this compound is its potential toxicity. Like many synthetic compounds, 2-ethyl-N-(4-iodophenyl)hexanamide may have adverse effects on the body if used in high concentrations or for prolonged periods of time.
Zukünftige Richtungen
There are several potential future directions for research on 2-ethyl-N-(4-iodophenyl)hexanamide. One area of interest is its potential use as a treatment for inflammatory diseases, such as arthritis and asthma. Additionally, this compound may have applications in the field of pain management, as it has been found to have analgesic effects. Further research is needed to fully understand the potential applications of 2-ethyl-N-(4-iodophenyl)hexanamide in scientific research.
Synthesemethoden
The synthesis of 2-ethyl-N-(4-iodophenyl)hexanamide involves several steps. First, 4-iodoaniline is reacted with 2-ethylhexanoyl chloride to form 2-ethyl-N-(4-iodophenyl)hexanamide. This compound can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(4-iodophenyl)hexanamide has been studied for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of certain proteins in the body. For example, this compound has been used to selectively inhibit the activity of a protein called PDE4, which is involved in the regulation of inflammatory responses.
Eigenschaften
Molekularformel |
C14H20INO |
|---|---|
Molekulargewicht |
345.22 g/mol |
IUPAC-Name |
2-ethyl-N-(4-iodophenyl)hexanamide |
InChI |
InChI=1S/C14H20INO/c1-3-5-6-11(4-2)14(17)16-13-9-7-12(15)8-10-13/h7-11H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
PEUOCYJGTOJYMW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |
Kanonische SMILES |
CCCCC(CC)C(=O)NC1=CC=C(C=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



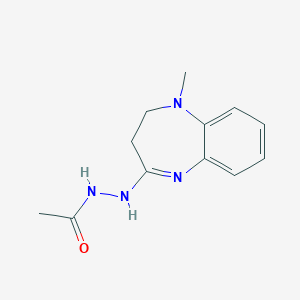
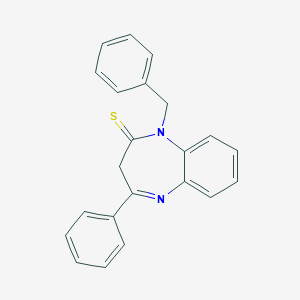
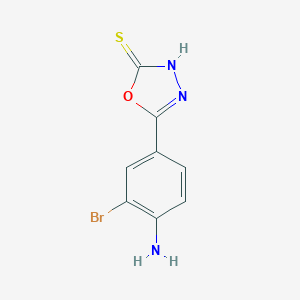
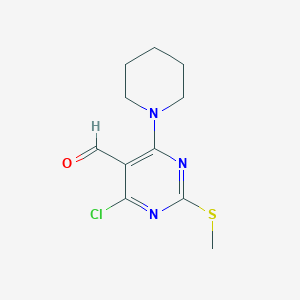
![5-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-[(E)-2-[4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B289635.png)